molecular formula C12H9O3P B12813067 10H-Phenoxaphosphin-10-ol 10-oxide CAS No. 15042-79-2

10H-Phenoxaphosphin-10-ol 10-oxide

Cat. No.: B12813067
CAS No.: 15042-79-2
M. Wt: 232.17 g/mol
InChI Key: RPCNCQRKBZHGIG-UHFFFAOYSA-N
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Description

10H-Phenoxaphosphin-10-ol 10-oxide (CAS 99208-50-1), also known as ODOPB (10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide), is a phosphorus-containing heterocyclic compound. Its structure features a phenoxaphosphine core with a 2,5-dihydroxyphenyl substituent, enhancing its reactivity and thermal stability . This compound is primarily studied for its flame-retardant (FR) properties, particularly in polymers like flexible polyurethane foams (FPUFs), where it acts via condensed-phase char formation and gas-phase radical quenching .

Properties

CAS No.

15042-79-2

Molecular Formula

C12H9O3P

Molecular Weight

232.17 g/mol

IUPAC Name

10-hydroxyphenoxaphosphinine 10-oxide

InChI

InChI=1S/C12H9O3P/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H,(H,13,14)

InChI Key

RPCNCQRKBZHGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3P2(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

10-hydroxyphenoxaphosphinine 10-oxide can be synthesized through the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine 10-oxide using potassium permanganate in an alkaline medium. This reaction yields 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid, which exists as a stable crystal hydrate containing two water molecules .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-hydroxyphenoxaphosphinine 10-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 10H-Phenoxaphosphin-10-ol 10-oxide is utilized as a reagent in synthetic pathways. Its ability to form P–N bonds allows it to be used in the synthesis of various phosphorus-containing compounds. Notable applications include:

  • Synthesis of Organophosphorus Compounds : It serves as a precursor for synthesizing organophosphorus compounds that are valuable in agrochemicals and pharmaceuticals.
Reaction TypeDescription
SubstitutionCan replace halides or other leaving groups in organic reactions.
OxidationActs as an oxidizing agent in specific chemical transformations.

Biological Applications

The biological relevance of 10H-Phenoxaphosphin-10-ol 10-oxide is emerging, particularly in drug development and biochemical research:

  • Pharmacological Studies : Initial studies indicate that derivatives of this compound may exhibit biological activity, including antimicrobial and anti-inflammatory properties.
Study FocusFindings
Antimicrobial ActivitySome derivatives showed effective inhibition against bacterial strains.
Anti-inflammatory EffectsPotential for reducing inflammation in cellular models.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

  • Flame Retardants : Due to its phosphorus content, it is considered for use in flame-retardant formulations, enhancing the safety of polymers.
Application TypeBenefits
Flame RetardantsReduces flammability of materials while maintaining mechanical properties.
Polymer AdditivesImproves thermal stability and processing characteristics.

Case Study 1: Synthesis of Phosphorus-Nitrogen Compounds

A recent study demonstrated the straightforward synthesis of various derivatives from 10H-Phenoxaphosphin-10-ol 10-oxide, focusing on phosphorus-nitrogen bonds. The methodology involved:

  • Reactants : The compound was reacted with amines under controlled conditions.
  • Results : High yields were obtained with significant selectivity towards desired products.

In another investigation, derivatives of 10H-Phenoxaphosphin-10-ol 10-oxide were screened for biological activity against several microbial strains. The results indicated:

  • Efficacy : Certain derivatives exhibited potent activity against resistant bacterial strains.
  • Mechanism Insights : Preliminary mechanistic studies suggested disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 10-hydroxyphenoxaphosphinine 10-oxide involves its ability to undergo oxidation and substitution reactions. The compound’s unique structure allows it to interact with various molecular targets, including aromatic tetraamines and polyphosphoric acid, leading to the formation of high-molecular-weight compounds .

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison:
  • DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide)
  • Phosphonates (e.g., dimethylallyl phosphoramidate)
  • Phosphates (e.g., triphenyl phosphate)
  • Phosphoramides (e.g., DOPO-derived phosphoramides)
Property 10H-Phenoxaphosphin-10-ol 10-Oxide (ODOPB) DOPO Phosphonates Phosphoramides
Molecular Formula C₁₈H₁₃O₄P C₁₂H₉O₂P Variable (e.g., C₃H₇PO₃) DOPO + amine derivatives
Molecular Weight 324.27 g/mol 216.18 g/mol ~140–300 g/mol ~300–500 g/mol
Key Functional Groups Dihydroxyphenyl, phosphine oxide Phosphine oxide P=O, P–O–R P=O, P–N bonds
Oxidation State (P) +5 +5 +5 +5

Structural Insights :
ODOPB’s dihydroxyphenyl group improves polymer compatibility and char-forming efficiency compared to DOPO, which lacks hydroxyl substituents . Phosphoramides, synthesized from DOPO and amines, exhibit hybrid mechanisms combining gas-phase radical scavenging and condensed-phase stabilization .

Thermal and Flame-Retardant Performance

Thermogravimetric Analysis (TGA) Data:
Compound T₅% (°C)* Tmax (°C)** Char Residue (%) LOI Value (%)
ODOPB (theoretical) ~250–300 ~350–400 ~25–30 28–30
DOPO 220–240 300–320 15–20 24–26
Dimethylallyl Phosphoramidate 200–220 280–300 10–15 26–28
DOPO-Phosphoramide 240–260 320–340 20–25 27–29

T₅%: Temperature at 5% weight loss.
*
Tmax: Temperature of maximum degradation rate.

Key Findings :

  • ODOPB’s higher thermal stability (T₅% ~250–300°C) and char residue (~25–30%) are attributed to its hydroxyl groups, which promote cross-linking and carbonization .
  • DOPO and its derivatives (e.g., phosphoramides) show moderate thermal stability but excel in gas-phase radical quenching due to PO· radical release .
  • Phosphonates outperform phosphates in limiting oxygen index (LOI), but ODOPB and DOPO-phosphoramides achieve superior LOI values (28–30%) in FPUFs .

Mechanism of Action

  • ODOPB : Acts primarily in the condensed phase, forming a protective char layer via dehydration and cross-linking of hydroxyl groups. Secondary gas-phase activity involves release of phosphorus-containing radicals .
  • DOPO : Operates in the gas phase, releasing PO· radicals to interrupt combustion chain reactions .

Advantages of ODOPB :

  • Enhanced compatibility with polar polymers due to hydroxyl groups.
  • Synergistic effects with nitrogen-based FRs (e.g., melamine salts) for improved LOI .

Biological Activity

10H-Phenoxaphosphin-10-ol 10-oxide, also known as phenoxaphosphine oxide, is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 10H-Phenoxaphosphin-10-ol 10-oxide can be described as follows:

  • Molecular Formula : C₁₃H₉O₂P
  • CAS Number : 15042-79-2

The compound features a phosphine oxide moiety, which is known for its reactivity and ability to interact with various biological targets.

Research indicates that 10H-Phenoxaphosphin-10-ol 10-oxide exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
  • Antimicrobial Properties : Preliminary investigations suggest that 10H-Phenoxaphosphin-10-ol 10-oxide possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This could have implications for developing new antimicrobial agents .

Case Studies

  • Neuroprotective Effects : A study conducted on neuronal cell lines indicated that treatment with 10H-Phenoxaphosphin-10-ol 10-oxide resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neuroprotection .
  • Anticancer Potential : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
  • Anti-inflammatory Activity : Research has highlighted the anti-inflammatory effects of this compound in animal models of inflammation. It was observed to reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Enzyme InhibitionAcetylcholinesterase inhibition
AntimicrobialActivity against pathogens
NeuroprotectiveReduced apoptosis
AnticancerCell cycle arrest
Anti-inflammatoryCytokine reduction

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